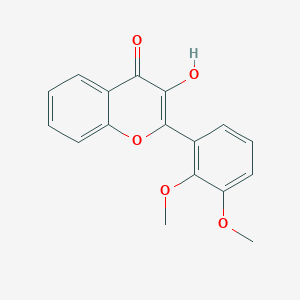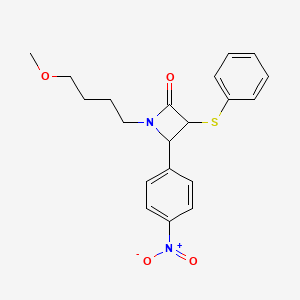
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one is primarily attributed to its ability to interact with specific target molecules in the body. It binds to the active site of enzymes and inhibits their activity, leading to a reduction in the production of harmful substances. It also interferes with the signaling pathways of cancer cells, leading to their death. Furthermore, it modulates the activity of neurotransmitters and ion channels, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one exhibits a range of biochemical and physiological effects. It reduces the production of inflammatory cytokines, leading to its anti-inflammatory effects. It also inhibits the activity of COX-2, leading to its analgesic effects. Moreover, it induces apoptosis in cancer cells, leading to their death. It also inhibits the activity of bacterial and viral enzymes, leading to their inhibition.
Advantages and Limitations for Lab Experiments
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It exhibits potent activity against a range of enzymes and cells, making it a promising lead compound for drug development. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one. One possible direction is to explore its potential as a lead compound for the development of novel drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action in more detail to identify new targets for drug discovery. Moreover, it is important to evaluate its pharmacokinetic and pharmacodynamic properties to optimize its efficacy and safety for clinical use.
Synthesis Methods
The synthesis of 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one involves the reaction of 4-nitrobenzaldehyde, 1-(4-methoxybutyl)piperazine, and phenylsulfanylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product in good yield and purity.
Scientific Research Applications
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one has been extensively studied for its potential applications in drug discovery and development. It exhibits potent inhibitory activity against a range of enzymes, including proteases, kinases, and phosphodiesterases. It also shows promising activity against cancer cells, bacteria, and viruses. Moreover, it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
properties
IUPAC Name |
1-(4-methoxybutyl)-4-(4-nitrophenyl)-3-phenylsulfanylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-14-6-5-13-21-18(15-9-11-16(12-10-15)22(24)25)19(20(21)23)27-17-7-3-2-4-8-17/h2-4,7-12,18-19H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINBQWSASDINCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)SC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B2698647.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2698649.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2698650.png)
![6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2698651.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2698653.png)
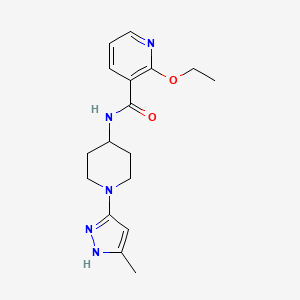
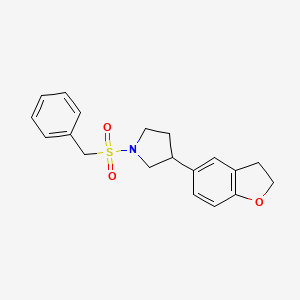
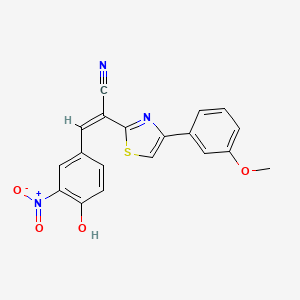
![N-(3,4-dimethoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2698663.png)
![N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2698664.png)
